molecular formula C26H29FN2O2S B15180938 Piperazine, 1-((6-cyclohexyl-3,4-dihydro-4-oxo-1H-2-benzothiopyran-1-yl)carbonyl)-4-(4-fluorophenyl)- CAS No. 131007-43-7

Piperazine, 1-((6-cyclohexyl-3,4-dihydro-4-oxo-1H-2-benzothiopyran-1-yl)carbonyl)-4-(4-fluorophenyl)-

Cat. No.: B15180938
CAS No.: 131007-43-7
M. Wt: 452.6 g/mol
InChI Key: IXWLEFJPCSXQCQ-UHFFFAOYSA-N
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Description

Piperazine, 1-((6-cyclohexyl-3,4-dihydro-4-oxo-1H-2-benzothiopyran-1-yl)carbonyl)-4-(4-fluorophenyl)- is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the piperazine ring, introduction of the benzothiopyran moiety, and the attachment of the fluorophenyl group. Common synthetic routes may involve:

    Formation of Piperazine Ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of Benzothiopyran Moiety: This step may involve the cyclization of appropriate precursors in the presence of sulfur and other reagents.

    Attachment of Fluorophenyl Group: This can be done through nucleophilic substitution reactions using fluorobenzene derivatives.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiopyran moiety.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, piperazine derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound may exhibit similar activities, making it a candidate for drug discovery.

Medicine

Medicinally, piperazine derivatives are known for their antiparasitic and antipsychotic properties. This compound could be investigated for similar therapeutic applications.

Industry

In the industrial sector, such compounds can be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of this compound would likely involve interactions with specific molecular targets, such as enzymes or receptors. The benzothiopyran moiety may interact with hydrophobic pockets, while the piperazine ring could form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

    Piperazine, 1-(2-benzothiazolyl)-4-(4-fluorophenyl)-: Another piperazine derivative with a benzothiazole moiety.

    Piperazine, 1-(4-chlorophenyl)-4-(4-fluorophenyl)-: A similar compound with a chlorophenyl group instead of the benzothiopyran moiety.

Uniqueness

The uniqueness of Piperazine, 1-((6-cyclohexyl-3,4-dihydro-4-oxo-1H-2-benzothiopyran-1-yl)carbonyl)-4-(4-fluorophenyl)- lies in its specific combination of functional groups, which may confer distinct pharmacological properties and reactivity compared to other piperazine derivatives.

Properties

CAS No.

131007-43-7

Molecular Formula

C26H29FN2O2S

Molecular Weight

452.6 g/mol

IUPAC Name

6-cyclohexyl-1-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1H-isothiochromen-4-one

InChI

InChI=1S/C26H29FN2O2S/c27-20-7-9-21(10-8-20)28-12-14-29(15-13-28)26(31)25-22-11-6-19(18-4-2-1-3-5-18)16-23(22)24(30)17-32-25/h6-11,16,18,25H,1-5,12-15,17H2

InChI Key

IXWLEFJPCSXQCQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC3=C(C=C2)C(SCC3=O)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F

Origin of Product

United States

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